molecular formula C27H31N3S B2867484 2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine CAS No. 371145-14-1

2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine

Cat. No.: B2867484
CAS No.: 371145-14-1
M. Wt: 429.63
InChI Key: XEDHNJRQIAAGCE-UHFFFAOYSA-N
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Description

2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine is a novel chemical entity designed for advanced pharmaceutical research and development, particularly in the field of oncology. This compound is built around the imidazo[1,2-a]pyrimidine scaffold, a fused nitrogen-containing heterocycle recognized as a privileged structure in medicinal chemistry due to its significant and diverse pharmacological properties . These heterocyclic systems are frequently employed as core structures in the synthesis of various bioactive molecules and have demonstrated potent biological activities, including anticancer effects . The specific incorporation of a phenyl group at the 2-position and a bulky (2,4,6-triisopropylphenyl)thio- moiety at the 3-position is intended to optimize the molecule's interactions with biological targets. Research into closely related imidazo[1,2-a]pyrimidine derivatives has identified them as potential inhibitors of key cancer-driving enzymes, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 inhibition is a validated therapeutic strategy for disrupting tumor angiogenesis—the process by which tumors develop new blood vessels. Molecular docking and dynamics simulations suggest that these compounds can bind effectively to the active site of VEGFR-2, making them ideal candidates for developing next-generation targeted cancer therapies . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can leverage this compound as a key intermediate or a lead compound in hit-to-lead optimization campaigns, for probing biological mechanisms, and in the discovery of new therapeutic agents targeting various forms of cancer.

Properties

IUPAC Name

2-phenyl-3-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3S/c1-17(2)21-15-22(18(3)4)25(23(16-21)19(5)6)31-26-24(20-11-8-7-9-12-20)29-27-28-13-10-14-30(26)27/h7-19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDHNJRQIAAGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyrimidine class, characterized by a fused imidazole and pyrimidine ring system. Its structure can be represented as follows:

C20H24N2S\text{C}_{20}\text{H}_{24}\text{N}_2\text{S}

This structure contributes to its biological properties, particularly its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in disease processes. Notably, studies have indicated that derivatives of imidazo[1,2-a]pyrimidine can inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation and cardiovascular diseases. The inhibition of Lp-PLA2 has been associated with therapeutic benefits in conditions such as atherosclerosis and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance potency and selectivity against target enzymes. For instance, a series of derivatives were synthesized and evaluated for their inhibitory activity against Lp-PLA2. The most potent compounds exhibited IC50 values in the nanomolar range, highlighting the significance of structural optimization in drug design .

In Vitro Studies

In vitro assays have shown that 2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine exhibits significant inhibitory effects on Lp-PLA2 activity. For example:

CompoundIC50 (nM)Metabolic Stability
7c10High
14b15Moderate

These results suggest that this compound could serve as a lead compound for further development in treating inflammatory diseases .

In Vivo Studies

In vivo studies conducted on SD rats showed that oral administration of selected derivatives resulted in significant reductions in inflammatory markers and improved pharmacokinetic profiles. These studies support the potential therapeutic applications of the compound in managing inflammatory conditions.

Anxiolytic Properties

Another aspect of research has focused on the anxiolytic properties of imidazo[1,2-a]pyrimidines. A study evaluated several compounds within this class for their ability to alleviate anxiety symptoms in animal models. The findings indicated that certain derivatives produced significant anxiolytic effects without toxic side effects at therapeutic doses. The efficacy was measured through standardized behavioral tests that correlate with anxiety relief in humans .

CompoundDose (mg/kg)% Inhibition
Compound A2546
Compound B3549

These results underscore the potential for developing anxiolytic medications based on this scaffold.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Diversity: The target compound’s 2,4,6-triisopropylphenylthio group distinguishes it from analogs with Schiff bases (e.g., ), thiadiazole-fused cores (e.g., ), or simpler aryl groups (e.g., ).
  • Synthetic Complexity: Derivatives like the thiophene-Schiff base () and triaryl-substituted compounds () are synthesized via straightforward condensation or multicomponent reactions. The target compound may require specialized conditions for introducing the thioether group, such as nucleophilic aromatic substitution (SNAr) with 2,4,6-triisopropylthiophenol.
Key Observations:
  • Antiinflammatory Potential: While the target compound lacks direct activity data, analogs like 2-methylimidazo[1,2-a]pyrimidines exhibit antiinflammatory effects via COX inhibition pathways . The bulky thioether group may influence binding to similar targets.
  • Antimicrobial and Anticancer Applications: Triaryl-substituted derivatives () and thieno-pyrimidines () show broad-spectrum activity, suggesting that the target compound’s lipophilic substituents could enhance interactions with microbial or cancer cell membranes.

Physicochemical and Computational Insights

  • Steric Effects : The bulky substituent may hinder interactions with flat binding pockets (e.g., DNA intercalation) but enhance selectivity for hydrophobic enzyme cavities.

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